molecular formula C12H24N2O4 B3051039 Carbamic acid, 1,6-hexanediylbis-, diethyl ester CAS No. 3066-65-7

Carbamic acid, 1,6-hexanediylbis-, diethyl ester

Cat. No. B3051039
CAS RN: 3066-65-7
M. Wt: 260.33 g/mol
InChI Key: FWKGEANWQNXYRM-UHFFFAOYSA-N
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Description

Carbamic acid, 1,6-hexanediylbis-, diethyl ester, also known as N,N-diethylcarbamoyl-1,6-hexanediamine (DEHCA), is a colorless, odorless, and crystalline solid compound. It is a derivative of 1,6-hexanediamine, and is used as an intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, pesticides, surfactants, and other specialty chemicals. DEHCA is a versatile compound that has a wide range of applications in the chemical and pharmaceutical industries.

Future Directions

: ChemicalBook : Wikipedia - Carbamic Acid

properties

IUPAC Name

ethyl N-[6-(ethoxycarbonylamino)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-17-11(15)13-9-7-5-6-8-10-14-12(16)18-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKGEANWQNXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCCCCNC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952915
Record name Diethyl hexane-1,6-diylbis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3066-65-7
Record name C,C′-Diethyl N,N′-1,6-hexanediylbis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3066-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26300
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl hexane-1,6-diylbis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

368 g of 1,6-bis-(cyclohexoxycarbonylamino)-hexane (1 mol) were dissolved in 1.5 l ethanol and heated for two hours at 230° C. in a 3 l autoclave. After cooling, the reaction mixture was separated from the excess ethanol and resultant cyclohexanol in a water jet vacuum. The reaction product was examined by high pressure liquid chromatography (HPLC). A yield of 240 g of 1,6-bis-(ethoxycarbonylamino)-hexane was produced corresponding to a yield of 92% of the theoretical yield.
Quantity
368 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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